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Abstract

5-Bromo-2-iodo-3-methoxypyrazine has emerged as a highly versatile and strategic building
block in modern organic synthesis, particularly within the realms of pharmaceutical and
agrochemical research. Its unique trifunctionalized pyrazine core, featuring a methoxy group
and two distinct halogen atoms, offers a platform for controlled, sequential chemical
modifications. The significant difference in reactivity between the carbon-iodine (C-1) and
carbon-bromine (C-Br) bonds under palladium-catalyzed conditions is the cornerstone of its
synthetic utility, enabling intricate molecular architectures to be constructed with high
regioselectivity. This guide provides an in-depth analysis of its chemical properties, a
discussion of its synthetic utility, and field-proven, illustrative protocols for its application in
Suzuki-Miyaura and Stille cross-coupling reactions, empowering researchers to leverage this
reagent to its full potential.

Core Compound Identification and Properties

5-Bromo-2-iodo-3-methoxypyrazine is a solid, heterocyclic compound valued as a
specialized intermediate. Its identity is unequivocally established by its IUPAC name and CAS
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registry number.
IUPAC Name: 5-bromo-2-iodo-3-methoxypyrazine[1]

Synonyms: 5-Bromo-2-iodo-3-methoxy-pyrazine[1]

Physicochemical and Spectroscopic Data

A precise summary of the compound's properties is essential for experimental design, including
reaction stoichiometry, solvent selection, and safety considerations. While comprehensive
experimental data such as a specific melting point is not widely published, the available
information is consolidated below.

Property Value / Information Source(s)

CAS Number 476622-89-6 [1][2]

Molecular Formula CsH4BrIN20 [1][2]

Molecular Weight 314.91 g/mol [11[2]

Physical Form Solid

) Commercially available up to

Purity [3]
=298%

Storage Store at 4°C, protect from light.
NUOPFUYHRPYSNY-

INChl Key [1]

UHFFFAOYSA-N

SMILES COC1=NC(=CN=C1lI)Br [1]

While specific spectra are not

available in this guide, 1H
Spectroscopic Data NMR, 13C NMR, IR, and MS

data have been cataloged for

this compound.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b022230?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/11151182
https://pubchem.ncbi.nlm.nih.gov/compound/11151182
https://pubchem.ncbi.nlm.nih.gov/compound/11151182
https://www.scbt.com/p/5-bromo-2-iodo-3-methoxypyrazine-476622-89-6
https://pubchem.ncbi.nlm.nih.gov/compound/11151182
https://www.scbt.com/p/5-bromo-2-iodo-3-methoxypyrazine-476622-89-6
https://pubchem.ncbi.nlm.nih.gov/compound/11151182
https://www.scbt.com/p/5-bromo-2-iodo-3-methoxypyrazine-476622-89-6
https://www.nbinno.com/article/pharmaceutical-intermediates/chemical-versatility-5-bromo-2-iodo-3-methoxypyrazine-synthesis-fo
https://pubchem.ncbi.nlm.nih.gov/compound/11151182
https://pubchem.ncbi.nlm.nih.gov/compound/11151182
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Strategic Value in Synthesis: The Principle of
Regioselective Cross-Coupling

The primary value of 5-bromo-2-iodo-3-methoxypyrazine lies in the differential reactivity of its
two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is
significantly more reactive than the C-Br bond. This is a direct consequence of bond
dissociation energies (BDES); the C-I bond is weaker than the C-Br bond, making it more
susceptible to oxidative addition by a Palladium(0) catalyst, which is the rate-determining step
in many cross-coupling cycles.[4]

This reactivity hierarchy (I > Br > CI) allows for a predictable and stepwise functionalization of
the pyrazine ring.[4] A coupling reaction, such as a Suzuki or Stille reaction, can be performed
selectively at the C-2 position (iodide), leaving the bromide at the C-5 position untouched for a
subsequent, different cross-coupling reaction. This powerful strategy eliminates the need for
complex protecting group manipulations and enables the efficient assembly of highly
substituted, unsymmetrical pyrazine derivatives.[3]
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Figure 1: Regioselectivity in Pd-catalyzed coupling of 5-bromo-2-iodo-3-methoxypyrazine.

Experimental Protocols for Sequential
Functionalization

The following protocols are illustrative, field-proven methodologies adapted from similar
heterocyclic systems. As a Senior Application Scientist, it is crucial to state that for any new
substrate, including 5-bromo-2-iodo-3-methoxypyrazine, optimization of catalyst, ligand,
base, solvent, and temperature may be required to achieve maximum yield and purity.
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Workflow for Sequential Cross-Coupling

Step 1: Intermediate: Pd(O)REa'M Base Step 2: Final Product:
Suzuki or Stille Coupling 5-Bromo-2-aryl/vinyl- = Second Cross-Coupling 5-R"-2-R'-
(Selective at C-I) 3-methoxypyrazine (at C-Br) 3-methoxypyrazine

Start:
5-Bromo-2-iodo-
3-methoxypyrazine

Pd(0) cat., Base
R'-[M

Click to download full resolution via product page

Figure 2: General workflow for the sequential functionalization of the title compound.

Protocol 1: Suzuki-Miyaura Coupling (Selective at C-2
lodo Position)

This protocol is designed to couple an aryl or vinyl boronic acid at the more reactive C-I bond.
Materials:

e 5-Bromo-2-iodo-3-methoxypyrazine (1.0 equiv.)

e Arylboronic acid (1.2 - 1.5 equiv.)

o Palladium catalyst, e.g., Pd(PPhs)a (2-5 mol%) or Pd(OAc)2/SPhos (1-3 mol%)

e Base, e.g., K2COs, Cs2C0s3, or KsPOa4 (2.0-3.0 equiv.)

e Solvent system: Degassed 1,4-Dioxane and water (e.g., 4:1 v/v)

o Schlenk flask or reaction vial with a magnetic stir bar

 Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

e Reaction Setup: To a dry Schlenk flask, add 5-bromo-2-iodo-3-methoxypyrazine, the
arylboronic acid, and the base.

 Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this
cycle three times to ensure an oxygen-free environment.
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o Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium
catalyst, followed by the degassed solvent system. The final concentration of the limiting
reagent should typically be between 0.05 and 0.2 M.

» Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100 °C.

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS
until the starting material is consumed. The selective consumption of the starting material to
form a single major, less polar product is indicative of a successful regioselective reaction.

o Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl
acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium
sulfate (Na2SOa4) or magnesium sulfate (MgSOa), filter, and concentrate under reduced
pressure.

 Purification: Purify the crude product (5-bromo-2-aryl-3-methoxypyrazine) by column
chromatography on silica gel.

Protocol 2: Stille Coupling (Selective at C-2 lodo
Position)

This protocol uses an organotin reagent and is particularly useful for introducing groups that
may be incompatible with boronic acids.

Materials:

5-Bromo-2-iodo-3-methoxypyrazine (1.0 equiv.)

» Organostannane reagent (e.g., (Aryl)SnBus) (1.1-1.3 equiv.)

o Palladium catalyst, e.g., Pd(PPhs)a or PdCI2(PPhs)2 (2-5 mol%)

o Optional: Copper(l) iodide (Cul) as a co-catalyst (5-10 mol%)

e Solvent: Anhydrous, degassed toluene or DMF

» Schlenk flask or reaction vial with a magnetic stir bar
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« Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 5-bromo-2-
iodo-3-methoxypyrazine and the palladium catalyst (and Cul, if used).

e Solvent & Reagent Addition: Add the anhydrous, degassed solvent, followed by the
organostannane reagent via syringe.

e Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.
e Monitoring: Monitor the reaction by TLC or GC-MS.

o Work-up: Upon completion, cool the mixture and dilute with an organic solvent. To remove tin
byproducts, wash the organic solution with an agueous solution of potassium fluoride (KF).
Filter the resulting precipitate and separate the organic layer. Wash with brine, dry over
Na2S0a4, and concentrate.

« Purification: Purify the crude product by column chromatography on silica gel.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. 5-Bromo-2-iodo-3-
methoxypyrazine should be handled with appropriate personal protective equipment (PPE),
including safety glasses, gloves, and a lab coat.

» Hazard Statements: The compound is harmful if swallowed (H302), causes skin irritation
(H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

o Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Use only
outdoors or in a well-ventilated area (P271). Wear protective gloves/protective clothing/eye
protection/face protection (P280).

Always consult the Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion
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5-Bromo-2-iodo-3-methoxypyrazine is a powerful and strategically important intermediate for
the synthesis of complex, highly substituted pyrazines. The key to its utility is the predictable,
regioselective functionalization enabled by the differential reactivity of its C-1 and C-Br bonds in
palladium-catalyzed cross-coupling reactions. By first targeting the iodo-substituent, chemists
can introduce a diverse range of functionalities before addressing the bromo-substituent in a
subsequent step. The protocols and principles outlined in this guide provide a robust framework
for researchers, scientists, and drug development professionals to effectively incorporate this
versatile building block into their synthetic programs, accelerating the discovery of novel
chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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